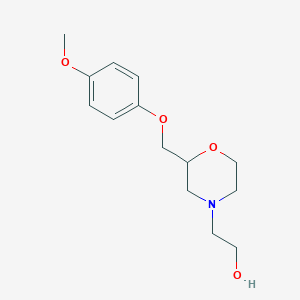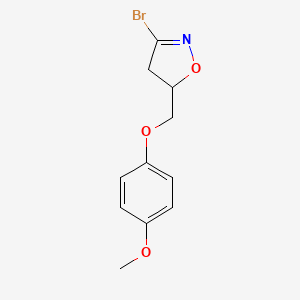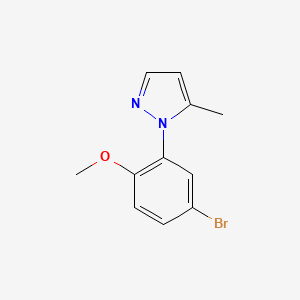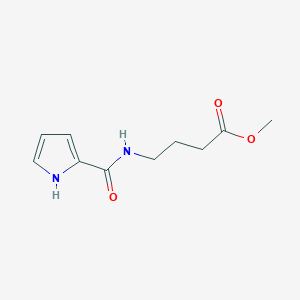
2-(2-((4-Methoxyphenoxy)methyl)morpholino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-(2-((4-Methoxyphenoxy)methyl)morpholino)ethanol involves several steps. One common method includes the reaction of 4-methoxyphenol with epichlorohydrin to form 4-methoxyphenyl glycidyl ether. This intermediate is then reacted with morpholine to produce the final compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure consistency and cost-effectiveness .
Chemical Reactions Analysis
2-(2-((4-Methoxyphenoxy)methyl)morpholino)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-(2-((4-Methoxyphenoxy)methyl)morpholino)ethanol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-((4-Methoxyphenoxy)methyl)morpholino)ethanol involves its interaction with specific molecular targets. It can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved depend on the specific application and the biological system in which it is used .
Comparison with Similar Compounds
2-(2-((4-Methoxyphenoxy)methyl)morpholino)ethanol can be compared with similar compounds such as:
Ethanol, 2-(4-methylphenoxy)-: This compound has a similar structure but differs in the substitution pattern on the phenoxy group.
2-Methyl-4’-(methylthio)-2-morpholinopropiophenone: This compound is used as a photoinitiator in industrial applications and has a different functional group arrangement.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C14H21NO4 |
|---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
2-[2-[(4-methoxyphenoxy)methyl]morpholin-4-yl]ethanol |
InChI |
InChI=1S/C14H21NO4/c1-17-12-2-4-13(5-3-12)19-11-14-10-15(6-8-16)7-9-18-14/h2-5,14,16H,6-11H2,1H3 |
InChI Key |
LKDMPBZQTZEMRI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2CN(CCO2)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-Oxo-7-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B11791228.png)




![Tert-butyl 3-amino-6-cyclopentyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate](/img/structure/B11791241.png)


![3-(6-(4-Fluorophenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11791262.png)


![1-Methyl-3-(piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11791284.png)
![4-Bromo-6-fluoro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11791293.png)

